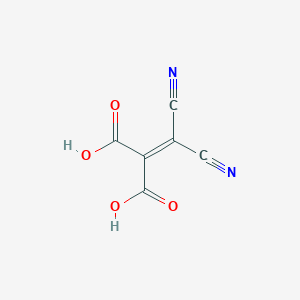
(Dicyanomethylidene)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dicyanomethylidene)propanedioic acid is an organic compound characterized by the presence of two cyano groups and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyanomethylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with dicyanomethane. One common method includes the use of chloroacetic acid, calcium hydroxide, and hydrogen cyanide. The process involves the reaction between the water solution of calcium hydroxide and chloroacetic acid to produce calcium chloroacetate. Hydrogen cyanide gas is then introduced, followed by alkaline hydrolysis to obtain calcium malonate solution. This solution is then acidified to produce propanedioic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions
(Dicyanomethylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and substituted derivatives of this compound.
Scientific Research Applications
(Dicyanomethylidene)propanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Dicyanomethylidene)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A simple dicarboxylic acid with similar structural features but lacking the cyano groups.
Propanedioic acid, propyl-: Another derivative of malonic acid with a propyl group instead of cyano groups.
Uniqueness
(Dicyanomethylidene)propanedioic acid is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for applications requiring specific chemical and physical characteristics.
Properties
CAS No. |
653575-63-4 |
|---|---|
Molecular Formula |
C6H2N2O4 |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
2-(dicyanomethylidene)propanedioic acid |
InChI |
InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |
InChI Key |
LKOIXZIQZBMVPP-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C(=O)O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
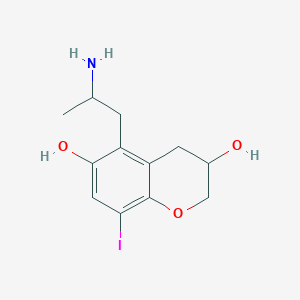
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
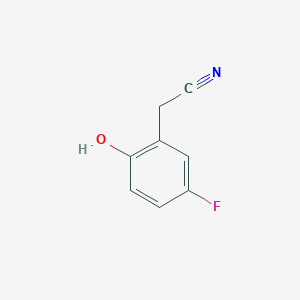
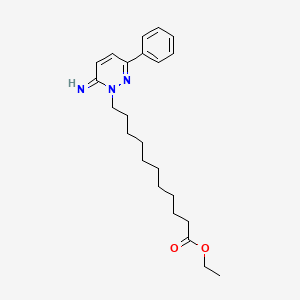
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
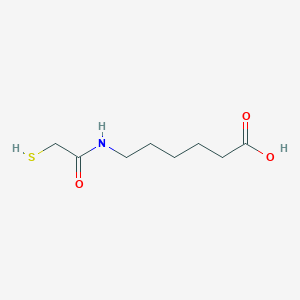
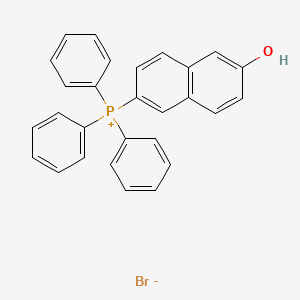
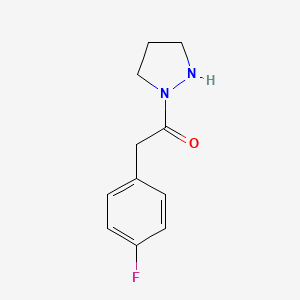
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
